molecular formula C19H18N4O2 B12642082 (4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

(4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12642082
M. Wt: 334.4 g/mol
InChI Key: UTTRPEVIXPGSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper(I) catalysis.

    Introduction of the Phenoxyphenyl Group: This step involves the coupling of a phenoxyphenyl halide with the triazole intermediate using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyrrolidinyl Methanone Moiety: This final step can be accomplished through an amidation reaction, where the triazole-phenoxyphenyl intermediate

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

[4-(4-phenoxyphenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H18N4O2/c24-19(22-12-4-5-13-22)23-20-14-18(21-23)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2

InChI Key

UTTRPEVIXPGSLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.